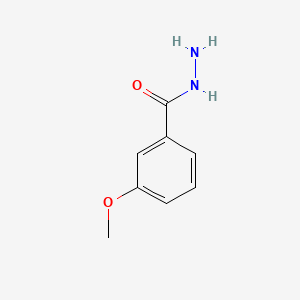

3-Methoxybenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZSDAQEWPNOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206561 | |

| Record name | m-Anisohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-06-8 | |

| Record name | 3-Methoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLT2WS4TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzhydrazide (CAS No: 5785-06-8), a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physical and chemical properties, synthesis, analytical characterization, and safety protocols associated with this compound. By synthesizing data from established chemical suppliers and safety data sheets, this guide aims to be an authoritative resource, explaining not just the "what" but the "why" behind its utility and handling. We will explore its role as a crucial building block in the synthesis of pharmacologically active agents, including anti-inflammatory and anti-cancer compounds, as well as its applications in agrochemical and dye industries.[1]

Introduction: The Versatility of a Key Intermediate

This compound, also known as m-anisic hydrazide, is an aromatic hydrazide derivative.[2][3] Its structure, featuring a methoxy group on the benzene ring, enhances its reactivity, making it a valuable precursor for a wide array of chemical transformations.[1] This compound serves as a pivotal intermediate in organic synthesis, particularly in the development of hydrazone derivatives. These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Researchers have effectively utilized this compound in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and anti-cancer properties.[1]

Beyond pharmaceuticals, its applications extend to agricultural chemistry as a precursor for herbicides and pesticides.[1] Furthermore, its ability to form stable complexes with metal ions makes it a valuable reagent in coordination and analytical chemistry.[1] This guide will provide the foundational knowledge required to effectively and safely utilize this compound in a research and development setting.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and synthesis. The following table summarizes the key properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][4] |

| Synonyms | m-Anisic hydrazide, 3-Methoxybenzohydrazide, m-Anisohydrazide | [1][2][3][5] |

| CAS Number | 5785-06-8 | [1][2][6][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5][7] |

| Molecular Weight | 166.18 g/mol | [1][2][3][5] |

| Appearance | White to cream or pale brown crystals or powder | [1][7][8][9] |

| Melting Point | 89-95 °C | [1][4][7][8] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2][4][10] |

| pKa (Predicted) | 12.21 ± 0.10 | [2][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | [9] |

| Storage Conditions | Store at 0-8 °C in a cool, dry place away from light and moisture. | [1][4][9] |

| InChI Key | VMZSDAQEWPNOIB-UHFFFAOYSA-N | [5][7] |

| SMILES | COC1=CC=CC(=C1)C(=O)NN | [5][7] |

Synthesis Protocol: From Ester to Hydrazide

The most common and straightforward synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 3-methoxybenzoate. This reaction is a nucleophilic acyl substitution where the nucleophilic hydrazine displaces the methoxy group of the ester.

Experimental Protocol

Materials:

-

Methyl 3-methoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or another suitable alcohol solvent)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, flasks, and other standard laboratory glassware

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methoxybenzoate in a minimal amount of ethanol.

-

Addition of Hydrazine: To this solution, add a slight molar excess of hydrazine hydrate. The use of an excess of hydrazine helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will often begin to crystallize out of the solution. To maximize precipitation, the flask can be placed in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound crystals under vacuum or in a desiccator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

To ensure the synthesized product is indeed this compound and meets the required purity standards (typically ≥98.0% by GC), a series of analytical techniques are employed.[1][8]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for N-H stretching (from the hydrazide group), C=O stretching (carbonyl group), C-O stretching (methoxy group), and aromatic C-H and C=C bonds. Conformance with a reference spectrum confirms the identity of the compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the methoxy group protons, the aromatic protons, and the protons of the hydrazide functional group.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ).[2][3] The fragmentation pattern can also provide structural information. A prominent peak is often observed at m/z 135, corresponding to the 3-methoxybenzoyl cation.[3]

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][11] It may also be harmful if swallowed.[6][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust.[11][12] Wash hands thoroughly after handling.[6][11][13]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][12] Recommended storage temperature is between 0-8°C.[1][4]

Conclusion

This compound is a cornerstone intermediate with significant utility in diverse fields of chemical science. Its well-defined physical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond. The continued exploration of its derivatives promises to yield novel molecules with significant therapeutic and industrial potential.

References

- This compound - LookChem. [Link]

- This compound - ChemBK. [Link]

- m-Anisohydrazide | C8H10N2O2 - PubChem, NIH. [Link]

- 3-Methoxy Benzohydrazide - Forbes Pharmaceuticals. [Link]

- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

- Safety Data Sheet - this compound - Bio-Active Co. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. m-Anisohydrazide | C8H10N2O2 | CID 79848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Methoxybenzohydrazide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. B20956.06 [thermofisher.com]

- 9. Buy 3-Methoxy Benzohydrazide at Best Price, CAS No: 5785-06-8 [specialitychemicalmanufacturers.com]

- 10. This compound | 5785-06-8 [amp.chemicalbook.com]

- 11. bio.vu.nl [bio.vu.nl]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Introduction to 3-Methoxybenzhydrazide

An In-depth Technical Guide to the Melting Point of 3-Methoxybenzhydrazide

This guide provides an in-depth exploration of the melting point of this compound, a critical physicochemical parameter for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the scientific principles underpinning melting point determination, details robust experimental protocols, and discusses the common variables that influence this crucial property.

This compound (CAS No. 5785-06-8) is a versatile hydrazide derivative widely employed in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy group on the benzene ring, makes it a valuable intermediate for creating more complex molecules, including hydrazone derivatives with potential therapeutic activities such as anti-inflammatory and anti-cancer properties.[1] In any application, from synthesis to formulation, confirming the identity and purity of the compound is paramount. The melting point serves as a fundamental and accessible criterion for this purpose.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5785-06-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| IUPAC Name | 3-methoxybenzohydrazide | [3][4] |

| Synonyms | m-Anisic hydrazide, m-Anisohydrazide | [1][2] |

| Appearance | White to cream or pale brown crystalline powder | [1][4] |

Reported Melting Point Data: An Analysis

A review of commercial and database sources reveals a notable variation in the reported melting point of this compound. This variation underscores the importance of experimental context, particularly the purity of the sample being analyzed.

| Reported Melting Range (°C) | Purity Specification | Source(s) |

| 86 – 90 | >98.0% (GC) | [2] |

| 89.0 – 95.0 | ≥98.0% (GC) | [4][5][6] |

| 89 – 95 | ≥99% (GC) | [1] |

| 93 – 95 | Not specified (lit.) | [7][8][9][10] |

| 93 | ≥98.0% (GC,T) | [11] |

The observed ranges, from a narrow 2°C window (93-95°C) to a wider 6°C window (89-95°C), are instructive. A sharp melting range, typically 0.5-1.0°C, is characteristic of a highly pure compound. Broader ranges, as seen in some specifications, often indicate the presence of small amounts of impurities, which depress the melting point and widen the range of the solid-to-liquid transition.[12]

The Science of Melting Point Determination

The Role of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.

For a pure substance, this transition is sharp. However, when an impurity is introduced, it disrupts the uniform crystal lattice. This disruption weakens the overall intermolecular forces, requiring less energy (a lower temperature) to break them. This phenomenon is known as melting point depression . Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point and resulting in a broader melting range.[12]

Synthetic Precursors and Potential Impurities

This compound is typically synthesized from precursors like 3-methoxybenzoic acid or 3-methoxybenzoyl chloride.[10][13] Consequently, residual starting materials or by-products from the synthesis can act as impurities. For instance, unreacted 3-methoxybenzoic acid, which has a melting point of 104-108°C, could potentially be present in the final product if purification is incomplete.[13] Therefore, rigorous purification, often through recrystallization, is essential to obtain a sharp and accurate melting point.

Experimental Protocols for Accurate Measurement

Two primary methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis in a synthesis lab. It relies on visual observation of the sample as it is heated in a small capillary tube.[14]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[14] Causality: A tightly packed, small sample ensures uniform heat transfer and a more accurate reading.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the capillary in the heating block of a melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.[12] Causality: This saves time by identifying the temperature region of interest for the more precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[14]

-

Place a new, freshly prepared capillary into the apparatus.

-

Heat rapidly until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

Workflow Diagram: Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Analysis.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides highly accurate and reproducible data on thermal transitions.

Methodology Outline:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting region.

-

Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the sample's purity and crystallinity.

Workflow Diagram: DSC Analysis

Caption: General Workflow for DSC Melting Point Analysis.

Conclusion

The melting point of this compound is a fundamental indicator of its identity and purity. While literature and commercial sources report values ranging from 86°C to 95°C, this variation is primarily attributable to differences in sample purity.[1][2][4][7][8][9][10][11] For drug development and synthetic chemistry applications, a sharp melting range is a key quality attribute. Accurate and reproducible determination of this value requires a standardized protocol, with careful attention to sample preparation and, most importantly, a slow, controlled heating rate near the melting transition. The capillary method provides a reliable and accessible means for this determination, while DSC offers a higher-precision alternative for comprehensive thermal characterization.

References

- This compound - LookChem. [Link]

- m-Anisohydrazide | C8H10N2O2 | CID 79848 - PubChem. [Link]

- This compound - ChemBK. [Link]

- Crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide - PMC. [Link]

- 3 Methoxybenzoic Acid Manufacturers, Suppliers, Dealers & Prices - Tradeindia. [Link]

- Purifying method of N-(3-methoxy-2-methyl benzoyl)

- Melting point determin

- Melting point determin

- Melting point determin

- 6.

- 4-Methoxybenzohydrazide - CAS Common Chemistry. [Link]

- 3-Methoxybenzohydrazide - ChemBK. [Link]

- 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. [Link]

- CHEMILUMINESCENCE OF CYCLIC HYDRAZIDES - DTIC. [Link]

- Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). [Link]

- 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. m-Anisohydrazide | C8H10N2O2 | CID 79848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. B20956.06 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 5785-06-8 [m.chemicalbook.com]

- 9. 5785-06-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Methoxybenzohydrazide [chembk.com]

- 11. 3-Methoxybenzohydrazide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Methoxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzhydrazide is a versatile intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and dye manufacturing. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, addresses the current gap in publicly available quantitative solubility data, and offers a robust framework for its experimental determination. By leveraging solubility data from the structurally analogous compound, 3-methoxybenzoic acid, this guide presents a predictive analysis to inform solvent selection. Furthermore, detailed, field-proven methodologies for solubility assessment using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are provided to empower researchers to generate precise and reliable solubility profiles.

Introduction: The Significance of Solubility in the Application of this compound

This compound (Figure 1) is a key building block in organic synthesis. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The successful translation of this compound from laboratory-scale synthesis to industrial application hinges on a deep understanding of its physicochemical properties, with solubility being a critical parameter.

Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a crucial determinant of bioavailability in pharmaceutical formulations. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification via crystallization, and suboptimal in vivo performance of derived active pharmaceutical ingredients (APIs). Therefore, a comprehensive understanding of the solubility of this compound in a variety of solvent systems is essential for its effective utilization.

Figure 1: Chemical Structure of this compoundPhysicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is crucial for predicting its solubility behavior. Key physicochemical parameters for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molar Mass | 166.18 g/mol | [2][3] |

| Appearance | White to cream or pale brown crystalline solid/powder | [2][4][5] |

| Melting Point | 93-95 °C | [2][6][7] |

| Density (predicted) | 1.178 ± 0.06 g/cm³ | [2][6] |

| pKa (predicted) | 12.21 ± 0.10 | [2][6] |

| LogP (predicted) | 1.38990 | [8] |

The crystalline nature of this compound, confirmed by its melting point, suggests that energy is required to overcome lattice forces for dissolution to occur. The predicted pKa indicates it is a very weak base. The positive LogP value suggests a degree of lipophilicity, which is consistent with its described solubility in organic solvents.

Crystal Structure and Polymorphism

The crystal structure of this compound has been reported, revealing that it crystallizes with two independent molecules in the asymmetric unit, stabilized by a network of intermolecular hydrogen bonds. The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms with different physicochemical properties including solubility, should be considered for benzhydrazide derivatives. Different polymorphs can exhibit significantly different solubilities, which can have profound implications for drug development and manufacturing.

Predictive Analysis of Solubility

Currently, there is a lack of published quantitative solubility data for this compound in common organic solvents. However, by examining the solubility of its parent carboxylic acid, 3-methoxybenzoic acid, we can infer a likely solubility profile. The primary structural difference is the replacement of the hydroxyl group (-OH) with a hydrazide group (-NHNH₂). Both groups can participate in hydrogen bonding, suggesting that the overall polarity and solubility characteristics may be comparable, particularly in protic solvents.

A comprehensive study on the solubility of 3-methoxybenzoic acid in fourteen different mono-solvents at temperatures ranging from 278.15 K to 323.15 K provides valuable insights. The mole fraction solubility of 3-methoxybenzoic acid in a selection of these solvents at two different temperatures is presented in Table 2.

| Solvent | Mole Fraction (x₁) at 298.15 K (25 °C) | Mole Fraction (x₁) at 313.15 K (40 °C) |

| Methanol | 0.1798 | 0.2811 |

| Ethanol | 0.1466 | 0.2393 |

| n-Propanol | 0.1221 | 0.2105 |

| iso-Propanol | 0.0911 | 0.1654 |

| n-Butanol | 0.1065 | 0.1895 |

| Ethyl Acetate | 0.1169 | 0.2036 |

| Methyl Acetate | 0.1342 | 0.2246 |

Data extracted from the study on 3-methoxybenzoic acid and is intended for predictive purposes only.

Based on this data, we can anticipate that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, with solubility increasing with temperature. The solubility is expected to be moderate in less polar solvents like ethyl acetate. It is generally reported to have low solubility in water.

Experimental Determination of this compound Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following sections provide detailed protocols for the determination of this compound solubility using the reliable shake-flask method coupled with quantification by HPLC or UV-Vis spectrophotometry.

General Experimental Workflow

The overall process for determining the equilibrium solubility of this compound is depicted in the following workflow diagram.

Figure 2. Experimental workflow for solubility determination.

Protocol 1: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.

4.2.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard (>98% purity)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

4.2.2. Chromatographic Conditions (Example)

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: To be determined by scanning the UV spectrum of a dilute solution of this compound (typically around its λmax).

4.2.3. Step-by-Step Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the test solvents. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C, 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to pellet any remaining suspended solids.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Protocol 2: Solubility Determination by UV-Vis Spectrophotometry

For labs without access to HPLC, UV-Vis spectrophotometry offers a simpler, though potentially less specific, alternative for quantification. This method is suitable when this compound is the only component that absorbs at the analytical wavelength.

4.3.1. Instrumentation and Materials

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound reference standard

-

Spectrophotometric grade solvents

-

Analytical balance, shaking incubator, centrifuge, and filters as in the HPLC method.

4.3.2. Step-by-Step Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution and a series of standard dilutions as described for the HPLC method, using the test solvent as the diluent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot absorbance versus concentration to create a calibration curve. The relationship should adhere to the Beer-Lambert law (linear with R² > 0.999).

-

-

Equilibration and Sample Preparation:

-

Follow the same shake-flask equilibration and sample preparation steps (centrifugation and filtration) as outlined in the HPLC protocol.

-

-

Analysis and Calculation:

-

Dilute the filtered supernatant with the test solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility by applying the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner, typically in a table format. It is recommended to express solubility in multiple units, such as g/L, mg/mL, and mol/L, to cater to different research needs. The effect of temperature on solubility should also be graphically represented, for instance, by plotting solubility versus temperature for each solvent.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its investigation. By understanding its fundamental physicochemical properties and leveraging data from structurally similar compounds, researchers can make informed decisions regarding solvent selection. The detailed experimental protocols provided herein offer a clear and reliable path for the in-house determination of the solubility of this compound, a critical parameter for its successful application in research and development. The generation and dissemination of such data will be a valuable contribution to the scientific community, facilitating the broader use of this important chemical intermediate.

References

- ChemBK. This compound. (2024-04-09).

- LookChem. This compound.

- PubChem. m-Anisohydrazide. National Center for Biotechnology Information.

- Acta Crystallographica Section E: Structure Reports Online. 3-Methoxy-benzohydrazide. (2009-09-16).

- ResearchGate. Polymorphism in some new bis-hydrazone compounds. (2018-08-06).

- ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021-04).

- N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. National Center for Biotechnology Information.

- PubChem. Benzoylhydrazine. National Center for Biotechnology Information.

Sources

- 1. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m-Anisohydrazide | C8H10N2O2 | CID 79848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. 5785-06-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 3-Methoxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural features of 3-Methoxybenzhydrazide, a versatile molecule with significant applications in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with advanced analytical techniques to offer a holistic understanding of this compound. We will delve into its molecular architecture through X-ray crystallography, elucidate its electronic and atomic environment via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and explore its fragmentation behavior using Mass Spectrometry. Each section is designed to be a self-validating system, explaining not just the methodology but the scientific rationale behind the experimental choices and data interpretation.

Introduction: The Significance of this compound

This compound (m-anisic hydrazide) is a key intermediate in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a benzene ring substituted with a methoxy group and a hydrazide moiety, imparts a unique combination of reactivity and biological activity. This has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1] Notably, it serves as a precursor for hydrazone derivatives, a class of compounds known for their anti-inflammatory, analgesic, and anti-cancer properties.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for designing novel derivatives with enhanced therapeutic potential and for quality control in its various applications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 5785-06-8 | [1] |

| Appearance | Pale brown powder | [1] |

| Melting Point | 89-95 °C | [1] |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-methoxybenzoate. This nucleophilic acyl substitution reaction is a robust and high-yielding method.

Experimental Protocol:

Materials:

-

Methyl 3-methoxybenzoate

-

Hydrazine hydrate (80% solution)

-

Methanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1 equivalent) in methanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure this compound.

This protocol is adapted from established methods for the synthesis of similar benzhydrazide derivatives.[2] The use of a slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern its solid-state behavior.

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 750714 .[1] Analysis of this crystallographic data provides invaluable insights into the molecule's conformation.

Key Crystallographic Insights (Hypothetical Data based on related structures):

While the specific data for CCDC 750714 requires direct access to the database, we can infer expected structural features based on published data for closely related benzohydrazide derivatives.

-

Planarity: The benzene ring is expected to be planar. The hydrazide group (-CONHNH₂) will also exhibit a degree of planarity due to resonance.

-

Conformation: The molecule will likely adopt a conformation that minimizes steric hindrance between the methoxy group and the hydrazide moiety.

-

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), leading to the formation of an extensive network of intermolecular hydrogen bonds in the crystal lattice. These interactions are crucial for the stability of the crystal packing. For instance, in the crystal structure of 3-hydroxy-4-methoxybenzohydrazide, intermolecular N—H···N, N—H···O, and O—H···O hydrogen bonds are observed to link the molecules.[3]

Probing the Atomic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, we can gain a detailed picture of the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₂ | ~4.5 | Broad Singlet | 2H | - |

| -CONH- | ~9.8 | Singlet | 1H | - |

| Aromatic H | 7.0 - 7.5 | Multiplet | 4H | - |

| -OCH₃ | ~3.8 | Singlet | 3H | - |

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of 7.0-7.5 ppm. The substitution pattern will lead to distinct signals, though they may overlap.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic chemical shift for this functional group.

-

Hydrazide Protons: The two protons of the terminal -NH₂ group are expected to appear as a broad singlet around 4.5 ppm. The amide proton (-CONH-) will appear as a singlet further downfield, typically around 9.8 ppm. The chemical shifts of these protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| Aromatic C-O | ~159 |

| Aromatic C (quaternary) | ~135 |

| Aromatic C-H | 112 - 130 |

| -OCH₃ | ~55 |

-

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to resonate at a downfield chemical shift, typically around 165 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 112-160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic carbons, around 159 ppm. The other quaternary carbon will be around 135 ppm, while the protonated aromatic carbons will appear between 112 and 130 ppm.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55 ppm.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Expected FTIR Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide and amine) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (amide I) | 1640 - 1680 | Strong |

| N-H Bend (amide II) | 1510 - 1570 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| C-O Stretch (aryl ether) | 1000 - 1075 (symmetric) | Strong |

The strong absorption band for the carbonyl group (C=O) is particularly diagnostic for the hydrazide functionality. The presence of both N-H stretching and bending vibrations further confirms the presence of the amide and amine groups.

Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight (166.18 g/mol ).

-

Major Fragment Ions: The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways include:

-

Loss of the -NHNH₂ group (m/z 31) to give the 3-methoxybenzoyl cation (m/z 135). This is often the base peak.

-

Loss of the methoxy group (-OCH₃, m/z 31) from the benzoyl fragment to give a cation at m/z 104.

-

Further fragmentation of the aromatic ring.

-

Conclusion: A Multi-faceted Structural Understanding

This technical guide has provided a comprehensive overview of the structural analysis of this compound, integrating data from X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. The synergistic application of these techniques allows for a complete and unambiguous characterization of this important molecule. The detailed protocols and expected data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating both the reliable identification of this compound and the rational design of its next-generation derivatives.

References

- PubChem. m-Anisohydrazide. [Link]

- Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

- Crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide. [Link]

- 3-Hydroxy-4-methoxybenzohydrazide. [Link]

Sources

A Spectroscopic Guide to 3-Methoxybenzhydrazide: Structure, Characterization, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzhydrazide (CAS No: 5785-06-8), a versatile organic compound, holds a significant position in the landscape of medicinal chemistry and drug development. Its derivatives have garnered attention for a wide range of biological activities, making the precise elucidation of its molecular structure a critical endeavor. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for its identification, characterization, and quality control. As Senior Application Scientists, we present not just the data, but also the underlying principles and experimental considerations that ensure the integrity and reproducibility of these spectroscopic analyses.

This document is structured to provide a deep dive into the four cornerstone spectroscopic techniques for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the expected spectral features of this compound, grounded in established chemical principles, and will be accompanied by field-proven experimental protocols.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 5785-06-8 | [1] |

| Appearance | White to pale brown crystalline powder | [2] |

| Melting Point | 89-95 °C | [2] |

The molecular structure, depicted below, is key to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide N-H protons. The chemical shifts (δ) are highly dependent on the solvent used.[3]

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet (broad) | 1H | -C(=O)NH- |

| ~7.4 - 7.5 | Multiplet | 2H | Aromatic C-H |

| ~7.3 - 7.4 | Multiplet | 1H | Aromatic C-H |

| ~7.0 - 7.1 | Multiplet | 1H | Aromatic C-H |

| ~4.5 | Singlet (broad) | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Expertise & Experience: Causality Behind Experimental Choices in ¹H NMR

The choice of a deuterated solvent like DMSO-d₆ is deliberate.[3] Its ability to form hydrogen bonds with the N-H protons of the hydrazide group can lead to sharper signals for these otherwise broad peaks, facilitating their identification. The broadness of the -NH₂ signal is a common phenomenon due to quadrupole broadening and chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Sample Preparation

A well-prepared sample is paramount for acquiring a high-quality NMR spectrum.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[5]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Transfer: Carefully transfer the clear solution to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: General workflow for NMR sample preparation and analysis.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the lower natural abundance of ¹³C, a higher sample concentration is often required.[4]

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~159 - 160 | C-OCH₃ (Aromatic) |

| ~134 - 135 | Quaternary Aromatic C |

| ~129 - 130 | Aromatic C-H |

| ~118 - 120 | Aromatic C-H |

| ~112 - 114 | Aromatic C-H |

| ~55 - 56 | -OCH₃ |

Authoritative Grounding: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and hydrazide substituents. The carbonyl carbon of the hydrazide typically resonates at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The methoxy carbon appears in the aliphatic region of the spectrum.[7][8]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300 - 3400 | Medium | N-H Stretch | Amine (-NH₂) |

| 3100 - 3300 | Medium | N-H Stretch | Amide (-CONH-) |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 3000 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1640 - 1680 | Strong | C=O Stretch | Amide I |

| 1580 - 1620 | Medium | C=C Stretch | Aromatic |

| 1500 - 1550 | Medium | N-H Bend | Amide II |

| 1200 - 1300 | Strong | C-O Stretch | Aryl Ether |

| 1000 - 1100 | Strong | C-O Stretch | Methoxy |

Trustworthiness: The Self-Validating System of FT-IR

The presence of a strong absorption band in the 1640-1680 cm⁻¹ region (Amide I) is a key indicator of the carbonyl group in the hydrazide moiety. This, coupled with the characteristic N-H stretching and bending vibrations, provides a high degree of confidence in the identification of the hydrazide functional group.[9]

Experimental Protocol: KBr Pellet Method for FT-IR

The KBr pellet method is a common technique for analyzing solid samples.

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11]

-

Pellet Formation: Transfer the finely ground powder to a pellet press die.

-

Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent pellet.[12]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺·): m/z = 166. This corresponds to the molecular weight of this compound.[1]

-

Key Fragment Ions:

-

m/z = 135: Loss of the -NHNH₂ group (·N₂H₃). This is a common fragmentation pathway for benzhydrazides.

-

m/z = 107: Loss of the -C(=O)NHNH₂ group. This corresponds to the methoxybenzene cation.

-

m/z = 77: Loss of the methoxy group (-OCH₃) from the m/z=107 fragment, corresponding to the phenyl cation.

-

Expertise & Experience: Understanding Fragmentation in EI-MS

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[13][14] The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum. For this compound, the formation of the stable methoxybenzoyl cation (m/z = 135) is a highly probable event.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: The sample is heated in the ion source to induce vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the comprehensive characterization of this compound. By understanding the principles behind each technique and adhering to meticulous experimental procedures, researchers can confidently verify the identity, purity, and structure of this important molecule. This foundational knowledge is indispensable for its application in medicinal chemistry, drug discovery, and the development of novel therapeutic agents.

References

- Chemical Instrumentation Facility, Iowa State University.

- Shimadzu. KBr Pellet Method. [Link]

- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

- Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

- LCGC International.

- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

- Georgia Institute of Technology.

- ResearchGate. 13C NMR spectra assignment of title compound. [Link]

- Organomation.

- University College London.

- AZoM.

- LCGC International.

- Chemistry LibreTexts. 3.

- Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J)

- FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)

- PubChem. m-Anisohydrazide. [Link]

- Mass Spectrometry and Infrared Spectroscopy. [Link]

- ICT Prague. Table of Characteristic IR Absorptions. [Link]

- University of Wisconsin-Madison. 1H- and 13C-NMR Chemical Shifts for Common Solvents in CDCl3. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- FTIR spectrum. [Link]

- Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Photophysics of Proton Transfer in Hydrazides: A Combined Theoretical and Experimental Analysis toward. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. A plot of the total intensity ratio of m/z 109: m/z 108 peaks versus... [Link]

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- University of Colorado Boulder. IR Chart. [Link]

- NIST WebBook. 2-Methoxybenzhydrazide. [Link]

- RACO.

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. riviste.fupress.net [riviste.fupress.net]

- 8. whitman.edu [whitman.edu]

- 9. rsc.org [rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. rsc.org [rsc.org]

- 12. 3-Methoxybenzamide(5813-86-5) 13C NMR spectrum [chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

3-Methoxybenzhydrazide IR spectrum interpretation

An In-Depth Technical Guide to the Infrared Spectrum of 3-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₁₀N₂O₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to this specific molecule. We will explore the characteristic absorption frequencies of its key functional groups—the hydrazide, the meta-substituted aromatic ring, and the methoxy ether linkage. This guide emphasizes the causal relationships between molecular structure and spectral features, provides a validated experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Molecular Architecture of this compound

This compound is a versatile organic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[1] Its utility stems from its distinct molecular structure, which incorporates three key functional moieties:

-

Aromatic Ring: A meta-substituted benzene ring.

-

Hydrazide Group (-CONHNH₂): An amide-like functional group with a nitrogen-nitrogen single bond.

-

Methoxy Group (-OCH₃): An ether group attached to the aromatic ring.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint." By analyzing this fingerprint, we can confirm the presence of specific functional groups and elucidate the overall structure of the compound.[3] This guide will systematically dissect the IR spectrum of this compound, assigning each significant absorption band to its corresponding molecular vibration.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the potassium bromide (KBr) pellet method is a robust and widely used technique. The principle is to disperse the analyte within an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.

Protocol: KBr Pellet Preparation and Analysis

-

Materials:

-

This compound (analyte)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

-

-

Procedure:

-

Step 1: Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interference, as the broad O-H stretching of water can obscure the N-H region of the spectrum.[4] Store the dried KBr in a desiccator.

-

Step 2: Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr into the agate mortar.

-

Step 3: Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the analyte to below the wavelength of the IR radiation to minimize scattering (Christiansen effect) and achieve a homogenous dispersion. The mixture should appear as a fine, uniform powder.

-

Step 4: Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes. This sinters the KBr and analyte into a translucent or transparent disc.

-

Step 5: Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Step 6: Background Scan: Run a background spectrum with an empty sample compartment. This is a crucial self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Step 7: Sample Scan: Run the sample scan to acquire the IR spectrum of this compound. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum is typically divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[5] The former contains absorptions for specific bond stretches that are characteristic of most functional groups, while the latter contains a complex array of bending vibrations and other stretches that are unique to the molecule as a whole.[3]

The Functional Group Region (4000-1500 cm⁻¹)

This region provides the most direct evidence for the key functional groups within this compound.

-

N-H Stretching (Hydrazide -NH₂):

-

Expected Frequency: 3350-3250 cm⁻¹

-

Interpretation: The primary amine (-NH₂) of the hydrazide group gives rise to two distinct bands in this region.[6] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch. The presence of two sharp to medium intensity peaks is a hallmark of a primary amine or hydrazide.[7] In the solid state, these bands are often broadened due to intermolecular hydrogen bonding.[8]

-

-

Aromatic C-H Stretching:

-

Expected Frequency: 3100-3000 cm⁻¹

-

Interpretation: The stretching vibrations of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring) absorb at frequencies just above 3000 cm⁻¹.[9][10] This is a key diagnostic feature to distinguish them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹. These bands are typically of weak to medium intensity.[11]

-

-

Aliphatic C-H Stretching (Methoxy -CH₃):

-

Expected Frequency: 3000-2850 cm⁻¹

-

Interpretation: The methyl group of the methoxy moiety will exhibit characteristic C-H stretching vibrations in this range. These absorptions confirm the presence of sp³ hybridized carbon-hydrogen bonds.[12]

-

-

Amide I Band (C=O Stretching):

-

Expected Frequency: 1680-1640 cm⁻¹

-

Interpretation: This is one of the most intense and reliable absorptions in the spectrum. The C=O stretch of the hydrazide group (structurally an amide) appears here.[2][7] The exact position is lower than that of a typical ketone (~1715 cm⁻¹) due to a resonance effect. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond and thus lowering its vibrational frequency.[13]

-

-

Amide II Band (N-H Bending):

-

Expected Frequency: 1640-1550 cm⁻¹

-

Interpretation: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. For primary amides and hydrazides, this absorption is typically strong and appears near 1620 cm⁻¹.[14] It is a highly characteristic band for the amide/hydrazide functionality.

-

-

Aromatic C=C In-Ring Stretching:

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information arising from complex bending and stretching vibrations. While individual assignments can be challenging, key diagnostic peaks for this compound are identifiable.

-

Asymmetric C-O-C Stretching (Aryl-Alkyl Ether):

-

Expected Frequency: 1275-1200 cm⁻¹

-

Interpretation: The methoxy group, being an aryl-alkyl ether, produces a strong and characteristic C-O-C asymmetric stretching band. For anisole (a close structural analog), this peak is found around 1250 cm⁻¹.[15][16] This is a reliable indicator of the C(aryl)-O-C(alkyl) linkage.

-

-

Symmetric C-O-C Stretching (Aryl-Alkyl Ether):

-

Expected Frequency: 1050-1010 cm⁻¹

-

Interpretation: A second, usually less intense, C-O-C stretching band corresponding to the symmetric vibration is expected in this region.[15]

-

-

C-N Stretching:

-

Expected Frequency: ~1300-1100 cm⁻¹

-

Interpretation: The C-N stretching vibration of the hydrazide group contributes to the complex pattern in this region. Its exact position can be variable.[14]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending:

-

Expected Frequency: 900-675 cm⁻¹

-

Interpretation: The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[9] For a meta-disubstituted (1,3-substituted) ring, one typically expects to find strong bands in the ranges of 810-750 cm⁻¹ and 725-680 cm⁻¹.[17] The presence of peaks in these regions would corroborate the meta-positioning of the methoxy and hydrazide groups.

-

Summary of Expected Absorptions

The following table consolidates the key vibrational modes and their expected frequencies for this compound.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350-3250 | Medium | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NH₂) |

| 3100-3000 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium | Aliphatic C-H Stretch | Methoxy (-CH₃) |

| 1680-1640 | Strong | C=O Stretch (Amide I) | Hydrazide (-CONHNH₂) |

| 1640-1550 | Medium | N-H Bend / C-N Stretch (Amide II) | Hydrazide (-CONHNH₂) |

| 1600-1450 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1275-1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (-OCH₃) |

| 1050-1010 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (-OCH₃) |

| 900-675 | Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

Logical Workflow for Spectral Interpretation

The process of interpreting an IR spectrum follows a systematic, logical path. The diagram below illustrates this workflow, from initial data acquisition to the final structural confirmation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: IR Frequency Region: X–H Stretching [jove.com]

- 5. quora.com [quora.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3-Methoxybenzhydrazide

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 3-methoxybenzhydrazide (C₈H₁₀N₂O₂), a key chemical intermediate in pharmaceutical and materials science. An authoritative understanding of its fragmentation pattern under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) is critical for its unambiguous identification, structural elucidation in complex matrices, and for metabolite identification studies. This document delineates the core fragmentation pathways, explains the underlying chemical principles driving ion formation, and provides validated experimental protocols for reproducible data acquisition.

Introduction: The Analytical Significance of this compound

This compound is an organic compound featuring a methoxy-substituted benzene ring linked to a hydrazide functional group. Its molecular weight is 166.18 g/mol .[1][2] The presence of multiple functional groups—an aromatic ether, an amide, and a hydrazine—creates a rich and predictable fragmentation pattern in mass spectrometry. Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for determination of molecular weight and structure.[3][4] For researchers and drug developers, a comprehensive map of a molecule's fragmentation is essential for confirming its identity in synthesis reactions, quantifying it in biological samples, and identifying its metabolites or degradants. This guide serves as a foundational reference for interpreting the mass spectra of this compound.

Electron Ionization (EI) Mass Spectrometry: The High-Energy Fragmentation Cascade

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), inducing ionization and extensive fragmentation.[5][6] This process provides a characteristic "fingerprint" mass spectrum, valuable for library matching and structural confirmation. The fragmentation of this compound in EI-MS is dominated by cleavages at the weakest bonds to form the most stable resulting ions.[7]

Primary Fragmentation: Formation of the Base Peak

Upon ionization, the this compound molecule forms an energetically unstable molecular ion (M•⁺) at m/z 166 . Due to its instability, this ion readily undergoes fragmentation.

The most favorable and dominant fragmentation pathway is the cleavage of the C-N bond between the carbonyl carbon and the hydrazine nitrogen. This is a form of α-cleavage, a common fragmentation mechanism for carbonyl compounds.[8][9] This cleavage results in the loss of a hydrazinyl radical (•N₂H₃, 31 Da) and the formation of the highly stable 3-methoxybenzoyl cation.

-

Key Fragment: 3-methoxybenzoyl cation

-

m/z: 135

-

Significance: This resonance-stabilized acylium ion is typically the base peak (the most abundant ion) in the EI spectrum, a fact corroborated by mass spectral database entries for this and similar structures.[1][2]

Secondary and Tertiary Fragmentation Pathways

The 3-methoxybenzoyl cation (m/z 135) undergoes further fragmentation, driven by the elimination of stable neutral molecules.

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 135 readily loses a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for benzoyl derivatives.[10] This elimination produces the 3-methoxyphenyl cation.

-

Resulting Ion: 3-methoxyphenyl cation

-

m/z: 107

-

-

Loss of Formaldehyde (CH₂O): The 3-methoxyphenyl cation (m/z 107) can then undergo a rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, 30 Da) from the methoxy group. This is a known fragmentation pathway for methoxy-substituted aromatic compounds.[11] This process leads to the formation of the phenyl cation.

-

Resulting Ion: Phenyl cation

-

m/z: 77

-

Summary of EI Fragmentation

The key fragment ions observed in the electron ionization of this compound are summarized below.